beta-(2,4-Dihydroxypyrimidin-1-yl)alanine
beta-(2,4-Dihydroxypyrimidin-1-yl)alanine
(S)-Willardiine is a potent agonist of AMPA/kainate receptors with EC50 of 44.8 uM.IC50 value: 44.8 uM(EC50) [1]Target: AMPA/kainate receptor agonistin vitro: The (S)- but not (R)-isomers of willardiine and 5-bromowillardiine were potent agonists, producing rapidly but incompletely desensitizing responses [1]. At a concentration of 1.8 mM, Ca2+ inhibited the currents induced by 100 microM willardiine by approximately 50% [2].in vivo: In newborn mice (P5, histopathology at P10), local injection of the AMPA receptor agonist S-bromo-willardiine at day 5 after birth induced cortical damage and white matter damage, which was reduced in a dose-dependent manner by the AMPA receptor antagonists [3].
Brand Name:
Vulcanchem
CAS No.:
21416-43-3
VCID:
VC0003871
InChI:
InChI=1S/C7H9N3O4/c8-14-6(12)2-4-10-3-1-5(11)9-7(10)13/h1,3H,2,4,8H2,(H,9,11,13)
SMILES:
C1=CN(C(=O)NC1=O)CCC(=O)ON
Molecular Formula:
C7H9N3O4
Molecular Weight:
199.16 g/mol
beta-(2,4-Dihydroxypyrimidin-1-yl)alanine
CAS No.: 21416-43-3
Inhibitors
VCID: VC0003871
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
CAS No. | 21416-43-3 |
---|---|
Product Name | beta-(2,4-Dihydroxypyrimidin-1-yl)alanine |
Molecular Formula | C7H9N3O4 |
Molecular Weight | 199.16 g/mol |
IUPAC Name | amino 3-(2,4-dioxopyrimidin-1-yl)propanoate |
Standard InChI | InChI=1S/C7H9N3O4/c8-14-6(12)2-4-10-3-1-5(11)9-7(10)13/h1,3H,2,4,8H2,(H,9,11,13) |
Standard InChIKey | KCGPSMHZJWSWPT-UHFFFAOYSA-N |
SMILES | C1=CN(C(=O)NC1=O)CCC(=O)ON |
Canonical SMILES | C1=CN(C(=O)NC1=O)CCC(=O)ON |
Description | (S)-Willardiine is a potent agonist of AMPA/kainate receptors with EC50 of 44.8 uM.IC50 value: 44.8 uM(EC50) [1]Target: AMPA/kainate receptor agonistin vitro: The (S)- but not (R)-isomers of willardiine and 5-bromowillardiine were potent agonists, producing rapidly but incompletely desensitizing responses [1]. At a concentration of 1.8 mM, Ca2+ inhibited the currents induced by 100 microM willardiine by approximately 50% [2].in vivo: In newborn mice (P5, histopathology at P10), local injection of the AMPA receptor agonist S-bromo-willardiine at day 5 after birth induced cortical damage and white matter damage, which was reduced in a dose-dependent manner by the AMPA receptor antagonists [3]. |
Synonyms | 3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |
Reference | [1]. Patneau DK, et al. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine. J Neurosci. 1992 Feb;12(2):595-606. [2]. Fukushima T, et al. Calcium inhibits willardiine-induced responses in kainate receptor GluR6(Q)/KA-2. Neuroreport. 2001 Jan 22;12(1):163-7. [3]. Gressens P, et al. The effects of AMPA receptor antagonists in models of stroke and neurodegeneration. Eur J Pharmacol. 2005 Sep 5;519(1-2):58-67. |
PubChem Compound | 161358 |
Last Modified | Nov 11 2021 |
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